6-Bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid is a synthetic organic compound characterized by its complex chromene structure, which includes a bromine atom and a methoxybenzamide group. Its chemical formula is , and it has a molecular weight of approximately 418.2 g/mol. This compound has been studied for its potential biological activities, particularly as a selective agonist for certain G protein-coupled receptors.
6-Bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid falls under the category of chromene derivatives, which are known for their diverse biological activities. It is classified as a small molecule with potential applications in medicinal chemistry and pharmacology.
The synthesis of 6-Bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid typically involves several key steps:
Technical details may vary based on specific laboratory protocols or desired modifications to the compound .
The molecular structure of 6-Bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid features:
The predicted boiling point of this compound is approximately 508.8 °C, and its density is around 1.697 g/cm³ . The pKa value is estimated to be about 1.78, indicating its acidic nature.
6-Bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid can undergo various chemical reactions typical of carboxylic acids and amides:
Technical details regarding these reactions depend on specific conditions such as temperature, solvent choice, and catalysts used .
The primary mechanism of action for 6-Bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid involves its interaction with G protein-coupled receptors, specifically GPR35. Upon binding to GPR35, the compound acts as an agonist, activating intracellular signaling pathways that may influence various physiological responses.
Data from binding assays indicate that this compound has a high affinity for GPR35, with a dissociation constant (KD) of approximately 5.27 nM, suggesting potent biological activity .
Key physical properties include:
Property | Value |
---|---|
Boiling Point | 508.8 ± 50.0 °C (Predicted) |
Density | 1.697 ± 0.06 g/cm³ (Predicted) |
pKa | 1.78 ± 0.20 (Predicted) |
The compound exhibits typical reactivity patterns associated with chromenes and carboxylic acids, making it suitable for further chemical modifications or derivatizations in synthetic chemistry .
6-Bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid has significant potential applications in scientific research:
G protein-coupled receptor 35 (GPR35) remains classified as an orphan receptor despite its identification over two decades ago, reflecting the ongoing challenge in definitively pairing it with endogenous ligands that fully explain its physiological roles. This class A rhodopsin-like GPCR shows significant expression in gastrointestinal tissues, immune cells (including monocytes and macrophages), and the spleen, suggesting potential roles in intestinal homeostasis, immune modulation, and metabolic processes [3]. Genome-wide association studies have strongly implicated GPR35 single nucleotide polymorphisms (SNPs) as risk factors for inflammatory bowel disease (IBD), elevating its status as a compelling therapeutic target for inflammatory and metabolic disorders [3].
The quest for high-affinity ligands has been complicated by pronounced species-dependent pharmacology. Proposed endogenous activators include:
Synthetic ligand discovery has proven essential for probing GPR35 function. Early compounds like the anti-allergic drugs cromolyn and lodoxamide showed moderate activity but lacked sufficient potency and selectivity [4]. Breakthroughs emerged with the discovery of the 8-benzamidochromen-4-one-2-carboxylic acid scaffold, yielding molecules with nanomolar affinity. Within this series, 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid (designated compound 12 or PSB-13253 when tritiated) was identified as a pivotal tool compound due to its exceptional human GPR35 affinity (EC₅₀ ~12.1 nM) and selectivity (>1700-fold versus the related GPR55) [1] [2]. Its development provided the first robust pharmacological tools for studying this enigmatic receptor.
Table 1: Key Ligands for GPR35 Research
Ligand Type | Example Compound | Reported Potency (EC₅₀/Ki) | Key Characteristics | Source |
---|---|---|---|---|
Endogenous Candidate | Kynurenic acid (KYNA) | ~39 μM (hGPR35) | Species-selective (higher rodent affinity) | [3] |
Early Synthetic Agonist | Lodoxamide | ~0.7-1 μM (hGPR35) | Anti-allergic drug; moderate potency | [4] |
Chromenone Agonist | 6-Bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid | 12.1 nM (hGPR35, functional) | High potency & selectivity; tool compound & SAR foundation | [1] [2] |
Optimized Chromenone | 6-Bromo-8-(2,6-difluoro-4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid | 0.589 nM (hGPR35, binding) | Sub-nanomolar affinity; best-in-class | [1] |
Tetrazole Agonist | N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide | 41 nM (hGPR35, functional) | Alternative scaffold; good druglikeness | [5] |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3